Ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate
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Overview
Description
Ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3,5-difluoro-4-(carboxymethyl)benzoic acid.
Reduction: 3,5-difluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
- Ethyl 3,5-difluoro-4-(methoxymethyl)benzoate
- Ethyl 3,5-difluoro-4-(aminomethyl)benzoate
- Ethyl 3,5-difluoro-4-(chloromethyl)benzoate
Comparison: Ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis. The fluorine atoms enhance its chemical stability and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 3,5-difluoro-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,13H,2,5H2,1H3 |
InChI Key |
YMFPCHZKHANZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)CO)F |
Origin of Product |
United States |
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